One primary application of 1,2-Ethanediol Disodium Salt is in protein purification and crystallization. It acts as a precipitating agent, helping to separate proteins from cellular lysates during the purification process SCBT: . Additionally, 1,2-Ethanediol Disodium Salt can be used as a cryoprotectant during protein crystallization for X-ray diffraction studies CymitQuimica.
1,2-Ethanediol Disodium Salt, with the chemical formula C₂H₄Na₂O₂, is a sodium salt derived from ethylene glycol (1,2-ethanediol). This compound features two sodium ions associated with the hydroxyl groups of the ethylene glycol molecule. It is typically a white crystalline substance that is soluble in water and has applications in various fields, including pharmaceuticals and chemical synthesis.
Additionally, it can undergo deprotonation reactions, leading to the formation of carbanions that can be further alkylated or reacted with other electrophiles. The salt form enhances its solubility and reactivity in aqueous environments, making it useful in various synthetic pathways .
1,2-Ethanediol Disodium Salt can be synthesized through several methods:
These methods allow for the production of 1,2-Ethanediol Disodium Salt in both laboratory and industrial settings .
1,2-Ethanediol Disodium Salt has several important applications:
Interaction studies involving 1,2-Ethanediol Disodium Salt have shown that it can influence the reactivity of other compounds. For instance:
These interactions highlight its potential utility in synthetic chemistry and materials science.
Several compounds share similarities with 1,2-Ethanediol Disodium Salt. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ethylene Glycol | C₂H₆O₂ | Toxicity concerns; widely used as an antifreeze |
| Glycerol | C₃H₈O₃ | Non-toxic; used as a humectant and solvent |
| 1,3-Propanediol | C₃H₈O₂ | Used as a solvent; less toxic than ethylene glycol |
| Diethylene Glycol | C₄H₁₀O₃ | Used in antifreeze; similar properties to ethylene glycol |
1,2-Ethanediol Disodium Salt is unique due to its dual sodium ion presence which enhances its solubility and reactivity compared to other diols. Its ability to act as a disodium salt allows it to participate effectively in ionic reactions while maintaining compatibility with various solvents and reaction conditions .
Industrial production of 1,2-Ethanediol Disodium Salt begins with the synthesis of its precursor, ethylene glycol (1,2-ethanediol), which is produced on a massive global scale. According to industry data, annual worldwide production of ethylene glycol reaches approximately 18 million tonnes, with Europe accounting for 5 million tonnes, North America 3 million tonnes, and the United States specifically producing 1.1 million tonnes. This substantial production infrastructure provides the foundation for large-scale derivatization to the disodium salt.
The primary industrial pathway for ethylene glycol production involves the hydration of epoxyethane (ethylene oxide), which is itself derived from ethene. This reaction typically proceeds under either neutral conditions or with acid catalysis (0.5% sulfuric acid) at temperatures of 320-340 K under pressure. The reaction can be represented as:
Epoxyethane + H₂O → Ethane-1,2-diol (Ethylene glycol)
A significant advancement in ethylene glycol production was developed by Mitsubishi Chemicals and further refined by Shell Chemicals, achieving remarkably high yields exceeding 99%. This two-stage process first converts epoxyethane to 1,3-dioxolan-2-one (ethene carbonate) through reaction with carbon dioxide:
Epoxyethane + CO₂ → Ethene carbonate
Subsequently, ethene carbonate reacts with water to produce ethylene glycol while regenerating the carbon dioxide:
Ethene carbonate + H₂O → Ethane-1,2-diol + CO₂
For the conversion of ethylene glycol to its disodium salt, the industrial protocol typically employs a controlled neutralization reaction utilizing sodium hydroxide. This process requires precise stoichiometric control to ensure complete deprotonation of both hydroxyl groups:
HOCH₂CH₂OH + 2NaOH → ⁻OCH₂CH₂O⁻ · 2Na⁺ + 2H₂O
The process optimization focuses on several critical parameters including reaction temperature, concentration, and mixing efficiency to maximize yield while minimizing side reactions. Post-reaction processing typically involves filtration, concentration, and careful drying procedures to isolate the pure disodium salt.
| Region | Annual Production (tonnes) |
|---|---|
| Worldwide | 18 million |
| Europe | 5 million |
| North America | 3 million |
| United States | 1.1 million |
Laboratory synthesis of 1,2-Ethanediol Disodium Salt demands meticulous control of reaction conditions to achieve high purity and yield. The conventional laboratory preparation involves the neutralization of ethylene glycol with a precise stoichiometric amount of sodium hydroxide in an appropriate solvent system. The reaction typically proceeds as follows:
Several key parameters influence the efficiency and outcome of laboratory-scale synthesis:
The choice between anhydrous ethanol and water as the reaction medium significantly affects product purity. While water offers excellent solubility for both reactants and products, anhydrous ethanol provides better control over the water content, which can affect the equilibrium of the deprotonation reaction. Studies have demonstrated that maintaining precise pH control throughout the reaction significantly impacts yield and product quality.
Temperature management represents a critical factor in synthesis optimization. Reactions typically proceed more rapidly at elevated temperatures, but excessive heating can lead to side reactions or decomposition. Laboratory protocols generally recommend maintaining the reaction temperature between 60-80°C to balance reaction rate with product stability.
Post-synthesis purification presents particular challenges due to the hygroscopic nature of the disodium salt. Established protocols incorporate several analytical techniques to verify product purity:
| Analytical Technique | Parameter Measured | Expected Result | Significance |
|---|---|---|---|
| Thermogravimetric Analysis | Thermal stability | Decomposition above 200°C | Confirms purity and absence of volatile impurities |
| FT-IR Spectroscopy | O-H stretching bands | Absence in 3200-3600 cm⁻¹ region | Verifies complete deprotonation |
| Elemental Analysis | Sodium content | 21.7% Na | Confirms stoichiometric formula |
| pH Titration | Solution pH | 10-12 in aqueous solution | Confirms ionic character |
While 1,2-Ethanediol Disodium Salt itself is not directly involved in esterification reactions, understanding catalytic systems for the esterification of its parent compound, ethylene glycol, provides valuable insights into the reactivity patterns of this molecular system. Research into catalytic esterification of diols offers critical information for processes where the disodium salt serves as an intermediate or where regenerated ethylene glycol undergoes esterification.
A comparative analysis of catalytic systems for diol esterification reveals important trends applicable to reactions involving 1,2-ethanediol derivatives. In particular, research focusing on the esterification of triethylene glycol with methacrylic acid demonstrates significant variations in catalyst efficiency.
Heteropolyacids have emerged as particularly effective catalysts for esterification reactions involving glycols. In comparative studies, phosphotungstic acid and silicotungstic acid demonstrated superior performance compared to conventional acid catalysts. The enhanced activity stems from their unique structural properties, which provide both strong Brønsted acidity and favorable interaction with the hydroxyl groups of glycols.
Phosphotungstic acid consistently outperforms silicotungstic acid in these reactions, a phenomenon attributed to its higher acid strength. Kinetic studies reveal that phosphotungstic acid exhibits both higher initial reaction rates and lower activation energy compared to silicotungstic acid, making it particularly suitable for esterification reactions involving ethylene glycol and its derivatives.
Traditional acid catalysts, including amberlyst-15, p-toluene sulfonic acid, and sulfuric acid, show moderate activity in esterification reactions involving diols. However, they generally require longer reaction times and often yield lower conversion rates compared to heteropolyacids. Their primary advantages include lower cost and wider availability, which may be considerations in large-scale applications.
An important finding relevant to reactions involving 1,2-ethanediol derivatives is that the chain length of the diol significantly impacts reaction rates. Research indicates that "as the chain length of the diol increases from ethylene glycol to polyethylene glycol, the rate of formation of ester is found to decrease". This observation suggests that 1,2-ethanediol, as the shortest chain diol in this series, should exhibit the highest reactivity in esterification processes, a characteristic that would influence reactions involving its disodium salt.
| Catalyst | Type | Relative Activity | Activation Energy | Advantages |
|---|---|---|---|---|
| Phosphotungstic acid | Heteropolyacid | Highest | Lowest | Superior initial rates, high conversion |
| Silicotungstic acid | Heteropolyacid | High | Moderate | Good stability, reusable |
| Amberlyst-15 | Solid acid resin | Moderate | High | Heterogeneous, easily separated |
| p-Toluene sulfonic acid | Organic acid | Moderate | High | Homogeneous, good solubility |
| Sulfuric acid | Mineral acid | Moderate | High | Low cost, widely available |
The role of 1,2-Ethanediol Disodium Salt in nucleophilic substitution reactions represents a fascinating area of research with significant implications for organic synthesis. While specific studies on the disodium salt are limited, research on the parent compound ethylene glycol provides valuable insights that can be extrapolated to understand the behavior of its disodium derivative.
A groundbreaking study published in the Journal of Physical Chemistry examined the mechanism of SN2 reactions in ethylene glycol, focusing specifically on the role of the protic functional groups in influencing reaction pathways. This research revealed that hydroxyl groups in ethylene glycol exhibit dual functionality:
This dual behavior creates a unique reaction environment that differs significantly from conventional protic or aprotic solvents. In the context of 1,2-Ethanediol Disodium Salt, the deprotonated oxygen atoms would function primarily as Lewis bases, potentially enhancing interactions with electrophilic species in the reaction.
A particularly significant finding relevant to understanding 1,2-Ethanediol Disodium Salt reactivity is that nucleophiles like fluoride (F⁻) react as ion pairs rather than as solvent-separated ions when metal cations such as cesium (Cs⁺) are present as counterions. This phenomenon has direct implications for the behavior of the disodium salt, where the sodium ions could similarly influence nucleophilic behavior in substitution reactions.
The researchers determined that ethylene glycol creates a reaction environment that is as efficient as bulky alcohols for promoting SN2 reactions, with a reaction barrier (E⧧ = 20.0, G353K⧧ = 21.5 kcal/mol) that is slightly lower than comparable systems. This suggests that 1,2-Ethanediol Disodium Salt could potentially enhance nucleophilic substitution reactions through a combination of its ionic character and the structural features of the ethylene glycol backbone.
Analysis of the reaction coordinate for SN2 reactions in ethylene glycol revealed that the solvent significantly influences both the initial and transition states of the reaction. The protic nature of ethylene glycol stabilizes charged species through hydrogen bonding networks, affecting the energy profile of the reaction. For 1,2-Ethanediol Disodium Salt, the absence of hydroxyl hydrogen atoms would alter these stabilization mechanisms, potentially creating unique reactivity patterns.
| Solvent | Reaction Barrier (kcal/mol) | Key Interaction Mechanism | Effect on Nucleophilicity |
|---|---|---|---|
| Ethylene Glycol | E⧧ = 20.0, G353K⧧ = 21.5 | Dual Lewis acid/base interactions | Enhanced via ion pair formation |
| tert-Butyl Alcohol | Slightly higher than ethylene glycol | Primarily steric effects | Moderate enhancement |
| Conventional Protic Solvents | Variable, typically higher | Hydrogen bonding with nucleophile | Typically reduced |
| Aprotic Solvents | Generally lower | Poor solvation of anions | Generally enhanced |
3.1.1 Flow Reactor Design and Mass Transfer Enhancement
Continuous flow systems utilizing 1,2-ethanediol disodium salt have demonstrated significant advantages over traditional batch processes through enhanced mass transfer and precise control of reaction parameters [1]. The implementation of oscillatory plug flow reactors has proven particularly effective, enabling stable suspension of biphasic mixtures while minimizing axial dispersion in the reaction zone. These systems achieve residence times as short as 5 minutes compared to 36 hours in batch operations, representing a dramatic improvement in process efficiency [1].
The incorporation of static mixers within flow reactors facilitates uniform distribution of the ethanediol disodium salt throughout the reaction medium, ensuring consistent contact between catalyst and substrate. Temperature control systems integrated with thermostatically regulated heating elements maintain optimal reaction conditions, with operating temperatures ranging from 25°C to 150°C depending on the specific catalytic transformation [1].
3.1.2 Ruthenium-Catalyzed Dehydrogenation Systems
Ruthenium-based catalysts, particularly the Casey/Shvo catalyst system {[2,5-diphenyl-3,4-ditoluyl-(η5-C4CO)]2H}Ru2(CO)4(μ-H), have been extensively studied for the dehydrogenation of 1,2-ethanediol and related diols in homogeneous flow systems. These catalysts demonstrate remarkable selectivity toward α-hydroxyketone formation, with conversion rates reaching 99.5% under optimized conditions at temperatures between 55°C and 150°C.
The mechanism involves reversible dehydrogenation/hydrogenation reactions, resulting in the thermodynamically favored α-hydroxyketone product. When combined with rhodium decarbonylation catalysts such as Rh(dppp)2Cl, modest carbon monoxide evolution occurs, suggesting aldehyde intermediate formation that is subsequently intercepted by the decarbonylation catalyst.
3.1.3 Electrochemical Flow Systems
Recent developments in electrochemical flow systems have enabled the synthesis of multi-carbon compounds from ethylene glycol precursors through electrocatalytic-acid catalytic cascade strategies. CeO2-modified palladium nanocatalysts demonstrate exceptional performance, achieving Faradaic efficiencies of 83.6% for the conversion of ethylene glycol to 1,4-dioxane-2,5-diol. The CeO2 modification lowers the catalyst's d-band center, reducing the adsorption energy of intermediate ethanal and facilitating its rapid desorption.
3.1.4 Performance Optimization and Scale-Up Considerations
Flow reactor optimization involves systematic investigation of multiple parameters including catalyst loading, solvent composition, reaction temperature, pressure, and flow rates [1]. For Raney nickel-catalyzed reductions, optimal conditions include 25°C operation temperature, 10 bar pressure, 3% acetic acid in methanol as solvent, with hydrogen flow rates of 25 standard cubic centimeters per minute and liquid flow rates of 0.6 mL/min [1]. These conditions enable hectogram-scale production with productivities exceeding 73.6 g/day after continuous operation for over 240 hours [1].
3.2.1 Quaternary Ammonium Salt Systems
Tetrabutylammonium bromide and related quaternary ammonium salts have proven highly effective for phase-transfer catalysis involving anionic intermediates derived from 1,2-ethanediol disodium salt. These catalysts facilitate the transfer of anionic species from aqueous phases to organic phases, enabling reactions that would otherwise be prohibited by solubility barriers. The catalytic efficiency is impressive, with rate enhancements exceeding 1000-fold compared to uncatalyzed systems.
The mechanism involves ion exchange between the quaternary ammonium salt and the aqueous phase anion, followed by partitioning of the newly formed quaternary ammonium ion pair between aqueous and organic phases. The subsequent reaction occurs within the organic phase, with the quaternary ammonium ion pair product partitioning back to complete the catalytic cycle.
3.2.2 Polymer-Supported Phase-Transfer Catalysts
Immobilized poly(ethylene glycol) systems, particularly PEG 600-PS supported on polystyrene cross-linked with divinylbenzene, demonstrate superior performance in phase-transfer catalytic applications. These systems achieve isobutyraldehyde conversions exceeding 85% in cross-aldol condensation reactions with formaldehyde, operating at 40°C in two-phase systems. The polymer support provides enhanced stability and facilitates catalyst recovery and reuse, with continuous operation demonstrated for 6 hours without significant activity loss.
3.2.3 Chiral Phase-Transfer Catalysis
Advanced chiral phase-transfer catalysts incorporating chiral phosphate anions have been developed for enantioselective transformations involving anionic intermediates. These systems combine directing groups with chiral anion phase-transfer catalysis, achieving high enantioselectivities (>90% enantiomeric excess) in electrophilic fluorination reactions of alkenes. The chiral phosphate anions serve as counterions for positively charged electrophilic intermediates, providing a suitable chiral environment for subsequent enantioselective transformations.
3.2.4 Solid-Liquid Phase-Transfer Systems
Research on disodium salt of 1,3-dihydroxybenzene with propargyl bromide in solid-liquid biphasic conditions has provided insights into the behavior of similar disodium salt systems. Tetrabutylammonium bromide catalysts operating at 50°C achieve conversion rates of 85-95% with high selectivity for bis-derivative formation. The reaction follows pseudo-first-order kinetics with calculated activation energy of 12.48 kcal/mol.
3.3.1 Metal-Oxide Semiconductor Systems
PdZn intermetallic nanoparticles supported on zinc oxide have demonstrated exceptional performance in photocatalytic applications relevant to 1,2-ethanediol transformations. These photocatalysts achieve ethylene production rates of 46.4 mmol g⁻¹ h⁻¹ with 92.6% selectivity under 365 nm irradiation, representing a significant advancement in photocatalytic dehydrogenation processes. The robust interface between PdZn intermetallic nanoparticles and the ZnO support facilitates ethane activation through a photo-assisted Mars-van Krevelen mechanism.
The apparent activation energy for photocatalytic oxidative dehydrogenation over PdZn-ZnO under light conditions (18.4 kJ mol⁻¹) is significantly lower than in dark conditions (66.9 kJ mol⁻¹), demonstrating the profound effect of photon activation on reaction pathways. Wavelength-dependent apparent quantum efficiencies reach 7.2% under 350 nm monochromatic irradiation.
3.3.2 Palladium Cluster Photocatalysis
Pd clusters stabilized by sub-nanometric polyoxometalate with TiO2 as host material enable photocatalytic dihydroxylation of light olefins to glycols using water as oxidant. These systems achieve ethylene glycol production rates of 146.8 mmol gPd⁻¹ h⁻¹ with liquid-phase selectivities of 63.3% under visible light irradiation. The reaction proceeds via π-bonded adsorption of olefins over Pd clusters with hydroxylation by hydroxyl radicals formed through photocatalytic dissociation of water.
3.3.3 Vanadium-Based Photocatalysts
Vanadium-oxide-based photocatalysts enable product-controllable aerobic oxidative cleavage of vicinal diols under photocatalytic conditions. These systems achieve yields ranging from 70.2% to 99.0% for target products, with selectivity controlled by the choice of catalyst system and reaction medium. VO/ZnO catalysts in methanol favor benzaldehyde formation (91% yield), while VOx/TiO2 catalysts in dichloromethane produce benzoic acid with near quantitative yield (99%).
3.3.4 Cerium-Based Photocatalytic Systems
Cerium-photocatalysis systems operating under blue light irradiation demonstrate effective C-C bond cleavage of 1,2-diols to carbonyls. These systems operate under ambient conditions in air, enabling valorization of abundant diols through mild photocatalytic protocols. The cerium catalysts provide high selectivity for carbonyl formation while maintaining operational simplicity.
3.4.1 Carbonyl Reductase Systems
Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis represents a highly efficient enzymatic system for the asymmetric reduction of α-hydroxy aromatic ketones to 1-aryl-1,2-ethanediols. This self-sufficient whole-cell biocatalyst system achieves 90% yield and 99% enantiomeric excess for (S)-1-phenyl-1,2-ethanediol production at substrate concentrations up to 1.0 M. The system operates at pH 6 and 30°C for 16 hours without external cofactor addition, demonstrating exceptional practical utility.
3.4.2 Enzyme-Zeolite Hybrid Systems
Hybrid chemoenzymatic heterogeneous catalysts combining glucose oxidase with TS-1 zeolite nanocrystals enable cascade reactions for allyl alcohol epoxidation. These systems produce hydrogen peroxide in situ through glucose oxidation, which is subsequently utilized by the zeolite for epoxidation reactions. The spray-drying preparation method integrates enzyme-polyelectrolyte complexes with zeolite nanocrystals, achieving glycidol production of 48.9 mM with 30% yield.
3.4.3 Multi-Enzyme Cascade Systems
Advanced enzyme cascade systems utilizing covalent assembly through SpyTag/SpyCatcher and SnoopTag/SnoopCatcher pairs enable efficient conversion of styrene to (S)-1-phenyl-1,2-ethanediol. These multienzyme complexes achieve 3-fold enhancement in product formation compared to free-floating enzyme systems, reaching final product yields of 234.6 μM with substrate conversion rates of 46.9%. The spatial organization of enzymes through covalent assembly provides superior performance over non-assembled systems.
3.4.4 Smart Polymer-Enzyme Bioconjugates
Stimuli-responsive polymer-enzyme conjugates provide enhanced stability and reusability for enzymatic transformations in biocompatible media. These systems utilize temperature-responsive polymers such as poly(N-isopropylacrylamide) to protect enzymes from harsh conditions while maintaining catalytic activity. Bioconjugates retain 77-89% of original activity after multiple temperature cycles and demonstrate extended half-lives at elevated temperatures compared to free enzymes.